N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)pentanamide
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Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)pentanamide is an organic compound with the molecular formula C19H31N3O2 and a molecular weight of 333.478 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a methylpyrimidinyl group, and a pentanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)pentanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)aniline with 6-methyl-2-chloropyrimidine under basic conditions to form the intermediate 4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}aniline. This intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)pentanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)pentanoic acid, while reduction may produce N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)pentanol .
Scientific Research Applications
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit protein kinases, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)pentanamide
- N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide
- N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H25N5O |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]pentanamide |
InChI |
InChI=1S/C18H25N5O/c1-5-6-7-17(24)20-14-8-10-15(11-9-14)21-18-19-13(2)12-16(22-18)23(3)4/h8-12H,5-7H2,1-4H3,(H,20,24)(H,19,21,22) |
InChI Key |
AWKJGZYOBDRPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N(C)C)C |
Origin of Product |
United States |
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